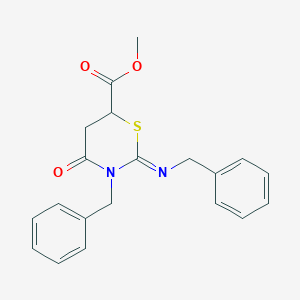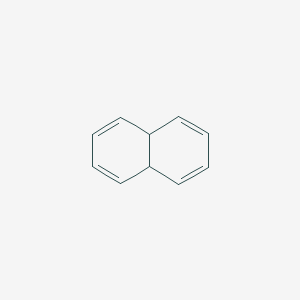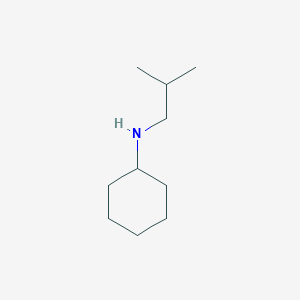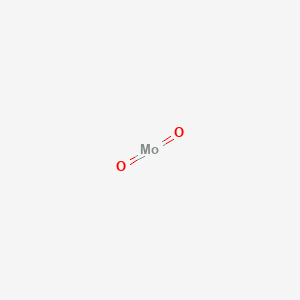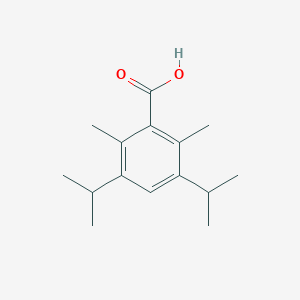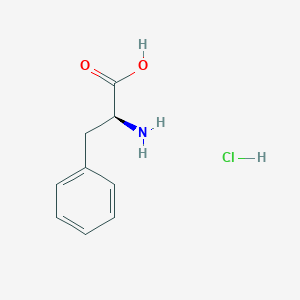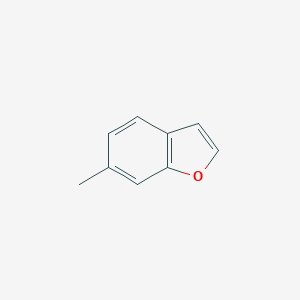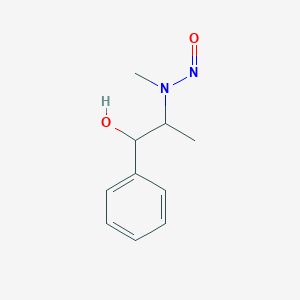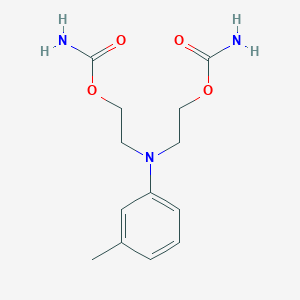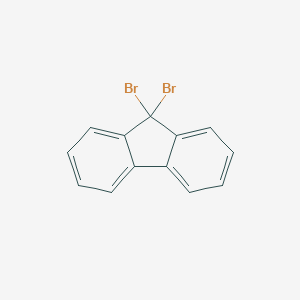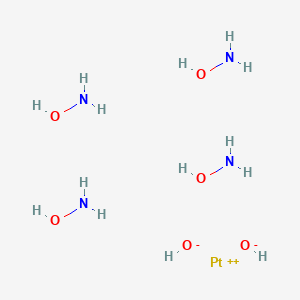
Tetrakis(hydroxylamine)platinum dihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(hydroxylamine)platinum dihydroxide is a chemical compound that has gained significant attention in scientific research in recent years. It is a platinum-based compound that has been found to have potential applications in various fields such as catalysis, electrochemistry, and biomedical research.
Wissenschaftliche Forschungsanwendungen
Tetrakis(hydroxylamine)platinum dihydroxide has been found to have potential applications in various scientific research fields. It has been used as a catalyst in organic reactions, such as the reduction of nitro compounds and the oxidation of alcohols. It has also been studied for its electrocatalytic properties and has shown promise in fuel cell applications. In biomedical research, Tetrakis(hydroxylamine)platinum dihydroxide has been found to have anticancer properties and has been studied for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of Tetrakis(hydroxylamine)platinum dihydroxide is not fully understood. However, studies have shown that it can form adducts with DNA and proteins, which can lead to cell death. It has also been found to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Tetrakis(hydroxylamine)platinum dihydroxide has been found to have both biochemical and physiological effects. It has been shown to inhibit cell growth and induce cell death in cancer cells. It has also been found to have antioxidant properties and can scavenge free radicals. In addition, it has been studied for its potential use in neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tetrakis(hydroxylamine)platinum dihydroxide in lab experiments is its relatively simple synthesis method. It is also stable and can be stored for extended periods. However, one of the limitations is its toxicity, which can make handling and disposal challenging.
Zukünftige Richtungen
There are several future directions for research on Tetrakis(hydroxylamine)platinum dihydroxide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. It has also been studied for its potential use in neuroprotection, and more research is needed to determine its mechanism of action and potential applications. In addition, studies on its electrocatalytic properties and its potential use in fuel cell applications are ongoing.
Synthesemethoden
Tetrakis(hydroxylamine)platinum dihydroxide can be synthesized by reacting platinum(IV) chloride with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction results in the formation of a yellow precipitate that is further purified to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
15445-15-5 |
|---|---|
Produktname |
Tetrakis(hydroxylamine)platinum dihydroxide |
Molekularformel |
H14N4O6Pt |
Molekulargewicht |
361.22 g/mol |
IUPAC-Name |
hydroxylamine;platinum(2+);dihydroxide |
InChI |
InChI=1S/4H3NO.2H2O.Pt/c4*1-2;;;/h4*2H,1H2;2*1H2;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
NNGXSHWSAFGWHI-UHFFFAOYSA-L |
SMILES |
NO.NO.NO.NO.[OH-].[OH-].[Pt+2] |
Kanonische SMILES |
NO.NO.NO.NO.[OH-].[OH-].[Pt+2] |
Andere CAS-Nummern |
15445-15-5 |
Synonyme |
tetrakis(hydroxylamine)platinum dihydroxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

